molecular formula C18H20IN5O2S B10959845 4-Iodo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide

4-Iodo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide

Cat. No.: B10959845
M. Wt: 497.4 g/mol
InChI Key: HYSLXFRJKFXTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s break it down:

    Name: 4-Iodo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide

    Structure: It contains an imidazole ring, a pyrazole ring, and a thienopyrimidine ring.

    Properties: A white or colorless solid, highly soluble in water and polar solvents.

Preparation Methods

Synthetic Routes::

    Imidazole Synthesis: The imidazole core can be synthesized via various methods, including the Debus-Radziszewski reaction or the Knorr synthesis. These involve cyclization of appropriate precursors to form the imidazole ring.

    Thienopyrimidine Synthesis: Thienopyrimidine derivatives can be prepared through condensation reactions between thienoaldehydes and urea or thiourea.

    Iodination: Introduction of the iodine atom can occur via electrophilic substitution using iodine sources.

Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to produce this compound for pharmaceutical or research purposes.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, affecting their biological activity.

Scientific Research Applications

    Medicine: Investigated as potential drugs due to its diverse pharmacological activities (antibacterial, antitumor, etc.).

    Biology: Used as a tool in biological studies (e.g., targeting specific pathways).

    Chemistry: Building block for more complex molecules.

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes.

    Pathways: Modulates cellular processes (e.g., signal transduction, gene expression).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Mention other heterocyclic molecules with similar properties.

Properties

Molecular Formula

C18H20IN5O2S

Molecular Weight

497.4 g/mol

IUPAC Name

4-iodo-2-methyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H20IN5O2S/c1-10-21-17-14(11-7-5-3-4-6-8-13(11)27-17)18(26)24(10)22-16(25)15-12(19)9-20-23(15)2/h9H,3-8H2,1-2H3,(H,22,25)

InChI Key

HYSLXFRJKFXTIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1NC(=O)C4=C(C=NN4C)I

Origin of Product

United States

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